molecular formula C16H26N2O2 B7642709 4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide

4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide

Cat. No. B7642709
M. Wt: 278.39 g/mol
InChI Key: IFAXTVNHDGSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMHP is a benzamide derivative that has been shown to have significant effects on the central nervous system, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide is not fully understood, but it is thought to involve modulation of sigma-1 receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, ion channel activity, and gene expression. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide in lab experiments is its specificity for sigma-1 receptors, which allows for targeted investigation of this receptor system. However, this compound may have off-target effects on other receptor systems, which can complicate interpretation of results. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide. One area of focus could be investigating its potential as a treatment for mood disorders, such as depression and anxiety. Another area of interest could be exploring its effects on addiction and substance abuse. Additionally, further investigation into the mechanism of action of this compound could provide insights into the role of sigma-1 receptors in the central nervous system.

Synthesis Methods

The synthesis of 4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide involves several steps, starting with the reaction of 4-nitrobenzoic acid with dimethylamine to form 4-nitro-N,N-dimethylaniline. This compound is then reacted with 2-bromo-4,4-dimethylpentan-3-one to form the final product, this compound. The synthesis of this compound has been optimized to improve yields and reduce the use of hazardous reagents.

Scientific Research Applications

4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide has been used in scientific research as a pharmacological tool to investigate the central nervous system. It has been shown to bind to sigma-1 receptors, which are involved in modulating neurotransmitter release and ion channel activity. This compound has also been shown to have effects on the dopamine and serotonin systems, which are involved in mood regulation and addiction.

properties

IUPAC Name

4-(dimethylamino)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)10-13(11-19)17-15(20)12-6-8-14(9-7-12)18(4)5/h6-9,13,19H,10-11H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAXTVNHDGSAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)NC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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